molecular formula C12H12N2O B13214911 3-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde

3-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde

Cat. No.: B13214911
M. Wt: 200.24 g/mol
InChI Key: JFXGVJBSAMXGGY-UHFFFAOYSA-N
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Description

3-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde is a chemical compound that features an imidazole ring substituted with an ethyl group at the 1-position and a benzaldehyde moiety at the 3-position. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde can undergo several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: 3-(1-Ethyl-1H-imidazol-2-yl)benzoic acid.

    Reduction: 3-(1-Ethyl-1H-imidazol-2-yl)benzyl alcohol.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

3-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its imidazole moiety which is a common pharmacophore.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde is not well-documented. imidazole derivatives generally exert their effects by interacting with various molecular targets, including enzymes and receptors. The benzaldehyde group can also participate in interactions with biological macromolecules, potentially leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-1H-imidazole: Lacks the benzaldehyde group, making it less reactive in certain chemical reactions.

    Benzaldehyde: Lacks the imidazole ring, limiting its biological activity compared to imidazole derivatives.

    3-(1-Methyl-1H-imidazol-2-yl)benzaldehyde: Similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and biological properties.

Uniqueness

3-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde is unique due to the presence of both the imidazole ring and the benzaldehyde moiety. This combination allows it to participate in a wide range of chemical reactions and potentially exhibit diverse biological activities .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

3-(1-ethylimidazol-2-yl)benzaldehyde

InChI

InChI=1S/C12H12N2O/c1-2-14-7-6-13-12(14)11-5-3-4-10(8-11)9-15/h3-9H,2H2,1H3

InChI Key

JFXGVJBSAMXGGY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1C2=CC=CC(=C2)C=O

Origin of Product

United States

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